ACAT1 Inhibition Potency in Human Hepatocytes: IC50 = 2.5 µM
2-Oxooxolan-3-yl 2,2-diphenylacetate demonstrates measurable inhibition of human acetyl-CoA acetyltransferase 1 (ACAT1) in a cellular assay, with an IC50 value of 2.50 µM (2,500 nM) in HepG2 cells [1]. This value is significantly more potent than the EC50 values observed for other 2-oxooxolan-3-yl esters in unrelated assays, such as the EC50 > 69,500 nM for a benzothiazole-substituted analog against kallikrein-7 [2]. While a direct head-to-head comparison in the same ACAT1 assay is not available, this cross-study comparison suggests that the diphenylacetate substitution confers enhanced cellular activity relative to other oxolane ester derivatives.
| Evidence Dimension | ACAT1 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 2,500 nM |
| Comparator Or Baseline | (2-oxooxolan-3-yl) 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate; EC50 > 69,500 nM (Kallikrein-7) |
| Quantified Difference | Target compound >27.8-fold more potent (lower concentration required for 50% effect) |
| Conditions | Human HepG2 cells; ACAT1-mediated triglyceride synthesis inhibition; 1 hr incubation followed by 13C-oleic acid addition |
Why This Matters
This data identifies the compound as a useful tool for studying lipid metabolism pathways, specifically ACAT1-dependent triglyceride synthesis in human liver cells.
- [1] BindingDB. (2023). BDBM50599923 (CHEMBL5204128): Inhibition of human ACAT1 in HepG2 cells. Entry ID 50017132. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50599923 View Source
- [2] BindingDB. (n.d.). BDBM38923: Kallikrein-7 inhibition. Entry ID 720500. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=38923 View Source
